molecular formula C13H8Cl2O2 B13895021 2,4-Dichloro-6-phenoxybenzaldehyde

2,4-Dichloro-6-phenoxybenzaldehyde

Katalognummer: B13895021
Molekulargewicht: 267.10 g/mol
InChI-Schlüssel: RNKFLTLKXBFLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenoxybenzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2,4-Dichloro-6-phenoxybenzoic acid.

    Reduction: 2,4-Dichloro-6-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-phenoxybenzaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-phenoxybenzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and phenoxy groups enhances its reactivity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorobenzaldehyde: Lacks the phenoxy group, making it less reactive in certain applications.

    2,6-Dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity.

    2,4-Dichlorophenoxyacetic acid: A herbicide with different functional groups and applications.

Uniqueness

2,4-Dichloro-6-phenoxybenzaldehyde is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications.

Eigenschaften

Molekularformel

C13H8Cl2O2

Molekulargewicht

267.10 g/mol

IUPAC-Name

2,4-dichloro-6-phenoxybenzaldehyde

InChI

InChI=1S/C13H8Cl2O2/c14-9-6-12(15)11(8-16)13(7-9)17-10-4-2-1-3-5-10/h1-8H

InChI-Schlüssel

RNKFLTLKXBFLEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.